molecular formula C9H12S B2716411 4-Methylbenzyl methyl sulfide CAS No. 5925-57-5

4-Methylbenzyl methyl sulfide

Cat. No. B2716411
CAS RN: 5925-57-5
M. Wt: 152.26
InChI Key: LMWQBORWKRUWCL-UHFFFAOYSA-N
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Description

4-Methylbenzyl methyl sulfide is a chemical compound with the formula C8H10S . It is also known by other names such as Benzene, [(methylthio)methyl]-; Sulfide, benzyl methyl; Methyl benzyl sulfide; 1-Phenyl-2-thiapropane; Methylthiomethylbenzene; α-(Methylthio)toluene; Benzyl methyl sulphide .


Synthesis Analysis

Aryl benzyl sulfides, diaryl sulfides, and dibenzyl sulfides can be synthesized by various methods and characterized by 1H NMR, FT-IR, and Gas chromatography . The reaction conditions of different synthesis methods were studied from the aspects of time, solvent, base, and dispersant .


Molecular Structure Analysis

The molecular weight of 4-Methylbenzyl methyl sulfide is 138.230 . The molecular structures of similar compounds have been determined by single-crystal X-ray crystallography .


Chemical Reactions Analysis

Reactions that occur at the benzylic position are very important for synthesis problems . For instance, the free radical bromination of alkyl benzenes is a common reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methylbenzyl methyl sulfide are primarily driven by its structural and electrical properties .

Scientific Research Applications

Catalytic Desulfitative Functionalizations

Sulfone derivatives, such as methyl(4-methylbenzyl)sulfane, have been extensively exploited in organic synthesis . They participate in Pd-catalysed Suzuki–Miyaura type reactions, and tremendous advances in catalytic desulfitative functionalizations have opened a new area of research . This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction .

Synthesis of Natural Products

The potential application of sulfone chemistry for the synthesis of natural products has been recognized . The exceptional versatility of sulfones, including methyl(4-methylbenzyl)sulfane, can stimulate impactful improvements on the use of sulfones in catalytic desulfitative C–C and C–X bond formation .

Medicinal Chemistry

Sulfones are present in target molecules of importance in Medicinal Chemistry . They are increasingly important in the development of novel synthetic methodologies for the creation of C–C bonds .

Materials Science

In the field of Materials Science, sulfones play a fundamental role . They are part of the structure of many important materials .

Crystal Structure Studies

The crystal structure of sulfonamides, which are structurally similar to methyl(4-methylbenzyl)sulfane, has been studied . These studies provide valuable insights into the properties and potential applications of these compounds .

Synthesis of Sulfonamides

Methyl(4-methylbenzyl)sulfane can be used in the synthesis of sulfonamides . Sulfonamides are a biologically significant class of drugs, used today to treat infectious diseases such as malaria, tuberculosis, HIV, and many more . They also exhibit remarkable antitumor, anticancer, and antithyroid activities among others .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 4-Methylbenzyl methyl sulfide were not found, research in the field of sulfides is ongoing, with new synthetic methods being explored . The use of similar compounds like dimethyl sulfoxide as a synthon in organic chemistry has seen great progress in recent years .

properties

IUPAC Name

1-methyl-4-(methylsulfanylmethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12S/c1-8-3-5-9(6-4-8)7-10-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWQBORWKRUWCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylbenzyl methyl sulfide

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